molecular formula C7H10O4 B12447743 Methyl 4-(acetyloxy)but-2-enoate CAS No. 98272-71-0

Methyl 4-(acetyloxy)but-2-enoate

Cat. No.: B12447743
CAS No.: 98272-71-0
M. Wt: 158.15 g/mol
InChI Key: CLHZAAANKSXSEL-UHFFFAOYSA-N
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Description

Methyl 4-(acetyloxy)but-2-enoate is an α,β-unsaturated ester characterized by a conjugated enoate system and an acetyloxy (-OAc) substituent at the 4-position. This structure confers unique electronic and steric properties, making it reactive in conjugate addition reactions and hydrolysis.

Properties

CAS No.

98272-71-0

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 4-acetyloxybut-2-enoate

InChI

InChI=1S/C7H10O4/c1-6(8)11-5-3-4-7(9)10-2/h3-4H,5H2,1-2H3

InChI Key

CLHZAAANKSXSEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC=CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (2E)-4-(Acetyloxy)but-2-enoate can be synthesized through the esterification of methyl 4-hydroxybut-2-enoate with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of methyl (2E)-4-(Acetyloxy)but-2-enoate involves the continuous esterification process. This process utilizes large-scale reactors where methyl 4-hydroxybut-2-enoate and acetic anhydride are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Types of Reactions:

    Oxidation: Methyl (2E)-4-(Acetyloxy)but-2-enoate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetyloxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-4-(Acetyloxy)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl (2E)-4-(Acetyloxy)but-2-enoate involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to produce acetic acid and methyl 4-hydroxybut-2-enoate. This hydrolysis reaction is crucial for its metabolism and subsequent biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Methyl 4-(Acetyloxy)but-2-enoate and Analogues
Compound Name Substituents/Functional Groups Molecular Formula Key Features
This compound Acetyloxy (-OAc) at C4, methyl ester C₇H₁₀O₅ Conjugated enoate, electron-withdrawing OAc
4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate () Allyl, methoxyphenyl, methyl ester C₁₅H₁₈O₃ Steric hindrance from allyl, electron-donating methoxy
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate () Bromo, formyl, methoxyphenoxy, ethyl ester C₁₄H₁₅BrO₅ Strong electron-withdrawing groups (Br, formyl)
(E)-4-Methoxy-4-oxobut-2-enoic acid () Methoxy, oxo group C₅H₈O₄ Electron-donating methoxy, carboxylic acid derivative

Reactivity and Stability

Electronic Effects
  • This compound: The acetyloxy group is electron-withdrawing, polarizing the α,β-unsaturated system and enhancing reactivity toward nucleophilic attack (e.g., Michael additions). This contrasts with 4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate (), where the methoxy group donates electrons, reducing electrophilicity at the double bond .
  • Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (): Bromo and formyl groups amplify electron deficiency, making this compound highly reactive in cross-coupling or substitution reactions compared to this compound .
Hydrolysis Susceptibility
  • Methyl esters (as in the target compound) hydrolyze faster than ethyl esters (e.g., ) under basic conditions due to lower steric protection .
  • The acetyloxy group may undergo hydrolysis to yield a hydroxyl group, whereas methoxy substituents (e.g., in ) are more resistant to cleavage .

Physicochemical Properties

  • Polarity: this compound is more polar than its methoxy-substituted analogs () due to the acetyloxy group’s higher dipole moment .
  • Steric Effects : Bulky substituents, such as the allyl group in , reduce reactivity in sterically demanding reactions compared to the less hindered target compound .

Biological Activity

Methyl 4-(acetyloxy)but-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester derived from methacrylic acid and acetic acid. Its molecular formula is C7H12O4C_7H_{12}O_4, and it features a double bond between the second and third carbon atoms, which contributes to its reactivity. The compound's structure can be represented as follows:

CH3C CHC O OCH 3 C O C O CH 3\text{CH}_3\text{C CHC O OCH 3 C O C O CH 3}

The biological activity of this compound primarily involves its hydrolysis in biological systems. Upon hydrolysis, it releases acetic acid and methanol, which can participate in various biochemical pathways. This mechanism positions the compound as a potential prodrug, where the active metabolites exert pharmacological effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, a study evaluating its effects on colorectal adenocarcinoma cells demonstrated a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 50 µg/mL, indicating promising anticancer potential.

Concentration (µg/mL)Cell Viability (%)
0100
1085
5050
10022

This data suggests that higher concentrations of the compound lead to increased cytotoxicity against cancer cell lines.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies revealed that the compound exhibited activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated human colorectal cancer cell lines with varying concentrations of this compound. The results indicated a significant decrease in cell proliferation with increasing doses. The study concluded that the compound could be developed further as a therapeutic agent for colorectal cancer.

Case Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial efficacy of this compound against common pathogens. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 32 µg/mL. This suggests potential applications in developing new antimicrobial agents.

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